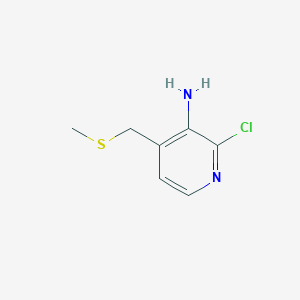

3-Amino-2-chloro-4-methylthiomethylpyridine

Cat. No. B8484566

M. Wt: 188.68 g/mol

InChI Key: KZLZOSOKBPSWAL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05654429

Procedure details

3-amino-2-chloro-4-methylthiomethylpyridine prepared above in B (90.2 mg, 0.48 mmoles) was dissolved in trifluoroacetic acid (450 μl). To the resulting solution was added dimethylsulfate (57.1 mg, 0.452 mmoles) at ambient temperature and allowed to stand at ambient temperature for 68 hours, to produce an alkylation solution. A proton NMR spectrum of the alkylation solution revealed that complete alkylation had ocurred. The alkylation solution was then evaporated to dryness and the resultant residue was twice dissolved in methanol and evaporated to dryness, to produce an amber oil weighing 306.8 mg. The oil was dissolved in methanol (500 μl) and stirred in an atmosphere of nitrogen at ambient temperature while zinc dust (63 mg, 0.98 mmoles) was added portionwise over two hours. After complete addition of the zinc dust, the resultant mixture was allowed to continue stirring for 21 hours. An aliquot of the mixture was then removed for analysis by thin layer chromatography (silica gel; 3% methanol/dichloromethane as eluant) which revealed highly selective conversion to 3-amino-2-chloro-4-methylpyridine had occurred. The mixture was then filtered and the filtrate was concentrated to produce a dry residue. The residue was partitioned between ether and water (2 ml each). The layers were separated and the aqueous phase was extracted three additional times with 2 ml portions of ether. The ethereal extracts were combined and dried with anhydrous sodium sulfate, filtered and concentrated at reduced pressure to give 3-amino-2-chloro-4-methylpyridine as an oil weighing 66.6 mg. The oil solidified on standing. Product identity is confirmed by comparison of its proton NMR and TLC chromatographic properties (5% ethylacetate/dichloromethane, R =0.45; 3% methanol/dichloromethane, R =0.70) with those of an authentic sample.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

resultant mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[C:3]([Cl:11])=[N:4][CH:5]=[CH:6][C:7]=1[CH2:8]SC.COS(OC)(=O)=O>FC(F)(F)C(O)=O.CO.[Zn]>[NH2:1][C:2]1[C:3]([Cl:11])=[N:4][CH:5]=[CH:6][C:7]=1[CH3:8]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC=1C(=NC=CC1CSC)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

57.1 mg

|

|

Type

|

reactant

|

|

Smiles

|

COS(=O)(=O)OC

|

Step Three

[Compound]

|

Name

|

resultant mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

450 μL

|

|

Type

|

solvent

|

|

Smiles

|

FC(C(=O)O)(F)F

|

Step Five

|

Name

|

|

|

Quantity

|

500 μL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Six

|

Name

|

|

|

Quantity

|

63 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to continue stirring for 21 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce an alkylation solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The alkylation solution was then evaporated to dryness

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the resultant residue was twice dissolved in methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce an amber oil

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added portionwise over two hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An aliquot of the mixture was then removed for analysis by thin layer chromatography (silica gel; 3% methanol/dichloromethane as eluant) which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was then filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce a dry residue

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was partitioned between ether and water (2 ml each)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase was extracted three additional times with 2 ml portions of ether

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with anhydrous sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated at reduced pressure

|

Outcomes

Product

Details

Reaction Time |

68 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC=1C(=NC=CC1C)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |